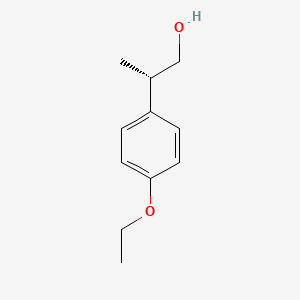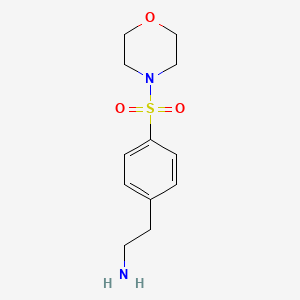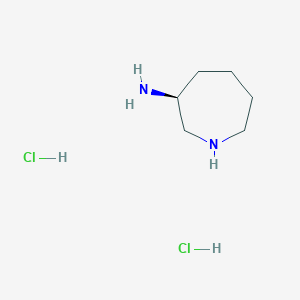![molecular formula C22H15Cl2FN2O3S B2425138 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 956964-63-9](/img/structure/B2425138.png)
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole (DCFP) is a synthetic pyrazole compound that has been studied for its potential applications in scientific research. DCFP is a synthetic compound that has been used in various laboratory experiments and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Pyrazole Compounds : A study by Loh et al. (2013) focused on the synthesis of various pyrazole compounds, including those with a fluoro-substituted ring. These compounds were synthesized by condensing chalcones with hydrazine hydrate, and their structures were characterized through X-ray single crystal structure determination (Loh et al., 2013).
Thermal and Photolytic Transformations : Vasin et al. (2014) explored the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles. These compounds undergo various transformations under different conditions, providing insights into their reactivity and potential applications in chemical syntheses (Vasin et al., 2014).
Biological and Pharmacological Properties
Antimicrobial Activity : Bonacorso et al. (2006) reported on the regiospecific synthesis of pyrazolinyl p-tolyl sulfones with significant antimicrobial activity against various microorganisms. These compounds, especially those with a 4-fluorophenyl substituent, showed promising activity (Bonacorso et al., 2006).
Antitubercular and Antimicrobial Agents : Shingare et al. (2022) synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives, evaluating them for antimicrobial and antitubercular activities. The study included molecular docking studies to understand the potential of these compounds as antitubercular agents (Shingare et al., 2022).
Chemical and Physical Properties
Crystal Structure Analysis : Kettmann et al. (2005) designed and synthesized a pyrazole compound as a potential antitumor agent and conducted a single-crystal X-ray analysis to understand the arrangement of pharmacophoric groups. The study provided insights into the structural aspects of these compounds (Kettmann et al., 2005).
Molecular Conformations and Hydrogen Bonding : Sagar et al. (2017) synthesized and analyzed the molecular conformations and hydrogen bonding of tetrahydro-1H-pyrazolo[4,3-c]pyridines. This study contributes to the understanding of the structural characteristics and interactions of such compounds (Sagar et al., 2017).
properties
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN2O3S/c23-17-5-4-16(21(24)13-17)14-30-19-3-1-2-15(12-19)22-10-11-27(26-22)31(28,29)20-8-6-18(25)7-9-20/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBNXTYAPIVNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)


![N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425061.png)
![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2425063.png)



![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)
![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2425076.png)

![Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2425078.png)